molecular formula C15H22O2 B1160314 beta-Rotunol CAS No. 24405-57-0

beta-Rotunol

Cat. No.: B1160314
CAS No.: 24405-57-0
M. Wt: 234.33 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Rotunol can be synthesized through both natural extraction and chemical synthesis. The natural extraction method involves using organic solvents to extract the compound from Cyperaceae plants, followed by solvent evaporation or purification techniques to obtain the pure product . Chemical synthesis of this compound typically involves multiple steps, including regioselective intramolecular aldol condensation of a keto intermediate .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction method due to its efficiency in obtaining the compound in large quantities. The process involves harvesting Cyperaceae plants, followed by solvent extraction and purification to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Beta-Rotunol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohol derivatives.

Comparison with Similar Compounds

Beta-Rotunol is similar to other compounds in the sesquiterpenoid class, such as hinesol and spirovetivadiene. it is unique due to its specific structural features and biological activities . Similar compounds include:

This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

(4aR,6R,8aS)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-5,6,7,8-tetrahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10(2)12-5-6-14(4)9-13(16)7-11(3)15(14,17)8-12/h7,12,17H,1,5-6,8-9H2,2-4H3/t12-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFLKCAWQQMJCA-SNPRPXQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2(C1(CC(CC2)C(=C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@]2([C@@]1(C[C@@H](CC2)C(=C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the silicon-guided acid-promoted rearrangement in the synthesis of β-rotunol and its derivatives?

A1: This rearrangement, a key step in the synthesis outlined by researchers [], transforms a 1-trimethylsilyl-4,5-epoxyeudesmane derived from santonin into a spiro[4,5]decanediol. This spirocyclic compound serves as a crucial intermediate in the synthesis of various spirovetivane sesquiterpenes, including (+)-anhydro-β-rotunol, (-)-premnaspirodiene, and (-)-hinesene [].

Q2: What insights did the synthesis of β-rotunol derivatives provide about the structure of (-)-agarospirene?

A2: The synthesis of various diastereomers of 6,11-spirovetivadiene, achieved during the pursuit of β-rotunol and its derivatives, was instrumental in revising the structure of (-)-agarospirene []. Initially isolated from Scapania sp., (-)-agarospirene's structure was found to be incorrectly assigned. The synthetic work demonstrated that its structure is, in fact, identical to that of (-)-hinesene [].

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